![molecular formula C9H18N2O2 B163451 4-Acetamidomethyl-4-hydroxy-1-methylpiperidine CAS No. 138300-83-1](/img/structure/B163451.png)
4-Acetamidomethyl-4-hydroxy-1-methylpiperidine
Overview
Description
4-Acetamidomethyl-4-hydroxy-1-methylpiperidine, also known as AMP, is a chemical compound with potential applications in scientific research. It is a piperidine derivative that has been shown to have interesting biochemical and physiological effects, making it an attractive target for further study.
Mechanism Of Action
4-Acetamidomethyl-4-hydroxy-1-methylpiperidine is believed to inhibit acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synapse.
Biochemical and Physiological Effects:
The accumulation of acetylcholine in the synapse can have a variety of effects on the nervous system. It can lead to increased activation of cholinergic receptors, which are involved in a wide range of physiological processes, including muscle contraction, cognition, and memory.
Advantages And Limitations For Lab Experiments
The use of 4-Acetamidomethyl-4-hydroxy-1-methylpiperidine in scientific research has several advantages. It is a relatively simple compound to synthesize, and it has been shown to have interesting biochemical and physiological effects. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 4-Acetamidomethyl-4-hydroxy-1-methylpiperidine. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase. Another potential direction is the investigation of the effects of 4-Acetamidomethyl-4-hydroxy-1-methylpiperidine on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the use of 4-Acetamidomethyl-4-hydroxy-1-methylpiperidine as a chiral auxiliary in asymmetric synthesis could be further explored.
Scientific Research Applications
4-Acetamidomethyl-4-hydroxy-1-methylpiperidine has been studied for its potential use as a chiral auxiliary in asymmetric synthesis. It has also been investigated for its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on the nervous system.
properties
CAS RN |
138300-83-1 |
---|---|
Product Name |
4-Acetamidomethyl-4-hydroxy-1-methylpiperidine |
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-[(4-hydroxy-1-methylpiperidin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(12)10-7-9(13)3-5-11(2)6-4-9/h13H,3-7H2,1-2H3,(H,10,12) |
InChI Key |
SEASIAOAVXWYDG-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1(CCN(CC1)C)O |
Canonical SMILES |
CC(=O)NCC1(CCN(CC1)C)O |
synonyms |
Acetamide, N-[(4-hydroxy-1-methyl-4-piperidinyl)methyl]- |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods III
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